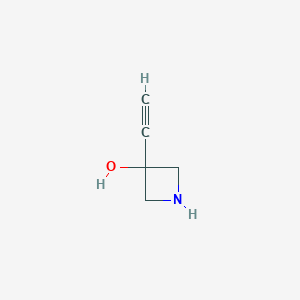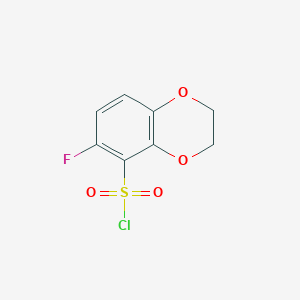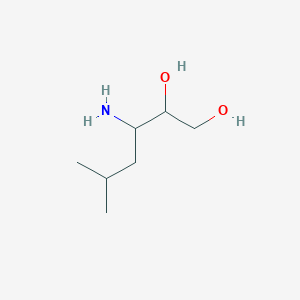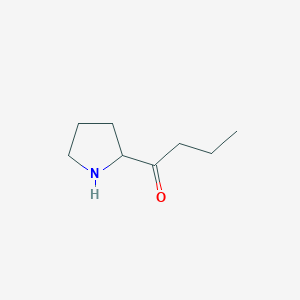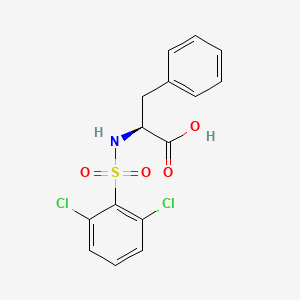
3-Methyl-2-propylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-propylpiperidine is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-propylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of imines followed by cyclization. For instance, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for piperidine derivatives, including this compound, often involve hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and widely used in large-scale production due to its cost-effectiveness and high yield.
化学反应分析
Types of Reactions: 3-Methyl-2-propylpiperidine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Reduction of imines to amines.
Substitution: Nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated piperidines.
科学研究应用
3-Methyl-2-propylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-2-propylpiperidine involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2-Propylpiperidine: Another piperidine derivative with similar structural properties.
N-Methylpiperidine: Differing by the presence of a methyl group on the nitrogen atom.
Piperidine: The parent compound with a simpler structure.
Uniqueness: 3-Methyl-2-propylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural modifications can lead to variations in reactivity, stability, and biological activity compared to other piperidine derivatives .
属性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC 名称 |
3-methyl-2-propylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9-8(2)6-4-7-10-9/h8-10H,3-7H2,1-2H3 |
InChI 键 |
YWONHAVCGANMBH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(CCCN1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


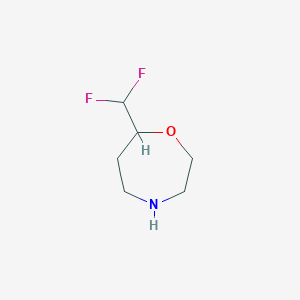
![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)



